molecular formula C11H7FN2O2 B1409127 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid CAS No. 1801266-66-9

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid

Cat. No. B1409127
CAS RN: 1801266-66-9
M. Wt: 218.18 g/mol
InChI Key: PCAPJHRWJHJWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid (Fbpy) is a novel fluorescent probe that has gained significant attention in scientific research due to its unique properties. This compound has a high quantum yield, good photostability, and a long fluorescence lifetime, making it an excellent tool for studying biological systems.

Mechanism of Action

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid works by binding to biomolecules and emitting fluorescence when excited by light. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when the energy from an excited fluorophore is transferred to a nearby acceptor molecule, resulting in the emission of fluorescence from the acceptor molecule. This compound acts as a donor fluorophore and transfers its energy to the acceptor molecule, resulting in the emission of fluorescence.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on living cells. It does not affect cell viability or growth, and it does not interfere with cellular processes. This compound has been used in live cell imaging studies, and it has been shown to be non-toxic and non-invasive.

Advantages and Limitations for Lab Experiments

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has several advantages for lab experiments, including its high quantum yield, good photostability, and long fluorescence lifetime. These properties make it an excellent tool for studying biological systems. However, this compound has some limitations, including its limited solubility in aqueous solutions, which can affect its performance in certain experiments. Additionally, this compound has a relatively low extinction coefficient, which can limit its sensitivity in some applications.

Future Directions

There are several future directions for the use of 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid in scientific research. One potential application is in the study of protein-protein interactions, where this compound can be used to monitor the interaction of two proteins in real-time. Another potential application is in the study of enzyme activity, where this compound can be used to monitor the activity of enzymes in living cells. Additionally, this compound can be modified to improve its solubility and sensitivity, making it more useful in a wider range of experiments.
Conclusion
In conclusion, this compound (this compound) is a novel fluorescent probe that has gained significant attention in scientific research due to its unique properties. This compound has been extensively used in scientific research as a fluorescent probe to study various biological systems. Its high quantum yield, good photostability, and long fluorescence lifetime make it an excellent tool for studying biological systems. However, this compound has some limitations, including its limited solubility in aqueous solutions and relatively low extinction coefficient. Despite these limitations, there are several future directions for the use of this compound in scientific research.

Scientific Research Applications

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has been extensively used in scientific research as a fluorescent probe to study various biological systems. It has been used to study the interaction of proteins with DNA, RNA, and other biomolecules. This compound has also been used to study the localization and trafficking of proteins in living cells. Additionally, this compound has been used to study the activity of enzymes and the binding of ligands to receptors.

properties

IUPAC Name

6-(2-fluoropyridin-3-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-7(3-2-6-13-10)8-4-1-5-9(14-8)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAPJHRWJHJWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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